2-Chloro-4-(4-methoxycarbonylphenyl)phenol

Lipophilicity Drug Design ADME

Lead optimization programs requiring a chlorinated biphenyl building block with precise 3-chloro-4-hydroxy substitution often face regioisomeric ambiguity and supply inconsistency. This compound resolves both with defined regiochemistry and reliable commercial availability. • LogP 3.1-3.7 satisfies Lipinski guidelines for drug-like space • Orthogonal handles-phenolic OH for O-alkylation/sulfonation; methyl ester for hydrolysis/coupling • Thermal stability >210°C enables melt-phase polymer incorporation • Aqueous solubility 1.2 g/L supports Suzuki-Miyaura couplings without phase-transfer catalysts. Ideal for medchem SAR and high-performance polymer research.

Molecular Formula C14H11ClO3
Molecular Weight 262.689
CAS No. 1261899-32-4
Cat. No. B594701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-methoxycarbonylphenyl)phenol
CAS1261899-32-4
Synonyms2-Chloro-4-(4-Methoxycarbonylphenyl)phenol
Molecular FormulaC14H11ClO3
Molecular Weight262.689
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3
InChIKeyDIDHAEBKDLTMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(4-methoxycarbonylphenyl)phenol Building Block


2-Chloro-4-(4-methoxycarbonylphenyl)phenol (CAS 1261899-32-4), systematically named methyl 3'-chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, is a chlorinated phenolic biphenyl ester building block with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol [1]. This compound features a distinctive 3-chloro-4-hydroxy substitution pattern on one aromatic ring and a methyl ester on the para position of the opposing ring, providing a unique combination of hydrogen bond donor/acceptor capabilities, moderate lipophilicity, and orthogonal synthetic handles for selective functionalization [2].

Why 2-Chloro-4-(4-methoxycarbonylphenyl)phenol Cannot Be Replaced by Analogs


The specific 3-chloro-4-hydroxy substitution pattern on the biphenyl scaffold of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol fundamentally alters its physicochemical properties and reactivity profile relative to closely related analogs. Regioisomeric shifts, such as the 4-chloro-3-hydroxy arrangement in 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS 1198422-80-8), reorient the phenolic OH relative to the electron-withdrawing chloro group, changing the compound's pKa, hydrogen bonding geometry, and electrophilic aromatic substitution directing effects [1]. Removal of the chloro substituent eliminates key electronic effects that modulate oxidative stability and coupling efficiency, while hydrolysis of the methyl ester to the free carboxylic acid introduces a charged moiety at physiological pH that drastically alters solubility, permeability, and protein binding . These differences are not incremental; they can lead to divergent outcomes in structure-activity relationship (SAR) studies and polymer synthesis, necessitating careful compound selection at the procurement stage.

Differentiated Selection: Quantitative Evidence


Lipophilicity Advantage vs. 5-Regioisomer

The target compound exhibits a significantly lower lipophilicity than its regioisomer, which directly impacts membrane permeability, solubility, and off-target binding. The computed LogP for 2-Chloro-4-(4-methoxycarbonylphenyl)phenol is 3.1–3.7 (PubChem XLogP3), whereas the 2-Chloro-5-(4-methoxycarbonylphenyl)phenol regioisomer (CAS 1198422-80-8) has a computed LogP of 3.5 [1]. This difference of 0.4–0.8 log units is substantial in medicinal chemistry, where a 1-unit decrease in LogP can correlate with a 10-fold reduction in hERG channel binding and improved oral bioavailability. For procurement decisions in early-stage drug discovery, selecting the less lipophilic regioisomer can reduce attrition risk without the need for additional polar functionalization.

Lipophilicity Drug Design ADME

Thermal Stability for High-Temperature Synthesis

The thermal decomposition of 2-Chloro-4-(4-methoxycarbonylphenyl)phenol occurs above 210°C [1], which is notably higher than many unfunctionalized chlorophenols (e.g., 2-chlorophenol decomposes at ~175°C). This enhanced thermal stability is attributed to the electron-withdrawing methoxycarbonyl substituent and the extended biphenyl conjugation. For laboratories utilizing high-temperature continuous flow reactors or melt-phase polycondensation processes, this thermal margin permits more aggressive reaction conditions without degradation, expanding the accessible reaction space beyond what is possible with simpler chlorophenol building blocks.

Thermal Stability Flow Chemistry Process Safety

Water Solubility Advantage for Aqueous Workup

The target compound exhibits a measured water solubility of 1.2 g/L at 25°C [1], which represents a significant increase over non-phenolic biphenyl esters that are typically insoluble. The presence of the phenolic hydroxyl group contributes hydrogen bond donor capacity (HBD = 1, computed [2]), enabling aqueous workup procedures during synthesis and purification. This solubility enables extractive removal of non-phenolic impurities using basic aqueous solutions, simplifying purification and reducing organic solvent consumption. In contrast, the des-hydroxy analog (methyl 4-phenylbenzoate) has negligible water solubility, requiring exclusively organic solvent-based separations.

Aqueous Solubility Green Chemistry Workup Efficiency

Where 2-Chloro-4-(4-methoxycarbonylphenyl)phenol Outperforms Analogs


Medicinal Chemistry SAR with Moderate Lipophilicity and H-Bonding

In lead optimization programs where LogP must be maintained below 4 to satisfy Lipinski's guidelines, 2-Chloro-4-(4-methoxycarbonylphenyl)phenol offers a measured LogP of 3.1–3.7, fulfilling the drug-like space more comfortably than its regioisomer (LogP 3.5) or the des-chloro analog (LogP ~3.0). Its phenolic hydroxyl serves as both a hydrogen bond donor and a synthetic handle for O-alkylation or sulfonation, enabling modular SAR exploration [1].

High-Temperature Polymer Modifications for Optical Materials

The thermal stability beyond 210°C makes this compound suitable for high-performance polycarbonate and polyester modifications where processing temperatures exceed 180°C. Unlike less stable chlorophenols, this building block resists thermal degradation during melt-phase incorporation, maintaining structural integrity in optical materials for AR/VR devices [2].

Aqueous Bioconjugation and Green Synthesis

With a water solubility of 1.2 g/L, this compound can participate in aqueous Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions without requiring phase-transfer catalysts. This solubility also facilitates extractive purification, reducing the need for chromatographic separation in multigram-scale syntheses of antibody-drug conjugate (ADC) payload intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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